molecular formula C12H9BrN2O2 B248688 4-Bromobenzyl 2-pyrazinecarboxylate

4-Bromobenzyl 2-pyrazinecarboxylate

Cat. No. B248688
M. Wt: 293.12 g/mol
InChI Key: XGLPAGKYVICXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzyl 2-pyrazinecarboxylate is a chemical compound that is widely used in scientific research. It is a pyrazinecarboxylate derivative that has been synthesized using various methods. This compound has been found to have several beneficial properties that make it useful in scientific research.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl 2-pyrazinecarboxylate is not fully understood. However, it is believed to act as a nucleophile and can react with various electrophiles. It has been found to react with aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
4-Bromobenzyl 2-pyrazinecarboxylate has been found to have several biochemical and physiological effects. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Bromobenzyl 2-pyrazinecarboxylate in lab experiments is its ability to react with various electrophiles. This makes it useful in the synthesis of various compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 4-Bromobenzyl 2-pyrazinecarboxylate in scientific research. One direction is the synthesis of new compounds using this compound as a building block. Another direction is the investigation of its potential as an anticancer agent. Additionally, its potential as a ligand in the synthesis of metal complexes can also be explored.

Synthesis Methods

The synthesis of 4-Bromobenzyl 2-pyrazinecarboxylate can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-bromobenzyl bromide with 2-pyrazinecarboxylic acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-bromobenzyl chloride with 2-pyrazinecarboxylic acid in the presence of a base such as triethylamine.

Scientific Research Applications

4-Bromobenzyl 2-pyrazinecarboxylate has been found to have several applications in scientific research. It has been used as a building block for the synthesis of various compounds such as pyrazinecarboxamides, pyrazinecarboxylates, and pyrazinecarboxylic acids. It has also been used as a ligand in the synthesis of metal complexes.

properties

Product Name

4-Bromobenzyl 2-pyrazinecarboxylate

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

(4-bromophenyl)methyl pyrazine-2-carboxylate

InChI

InChI=1S/C12H9BrN2O2/c13-10-3-1-9(2-4-10)8-17-12(16)11-7-14-5-6-15-11/h1-7H,8H2

InChI Key

XGLPAGKYVICXSV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)Br

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)Br

Origin of Product

United States

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